

The Discovery and Synthetic Pathway of Ro 22-3245: A Technical Guide

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Compound of Interest

Compound Name: Ro 22-3245

Cat. No.: B1662744

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Abstract

Ro 22-3245, chemically known as 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine, is a potent anxiolytic agent that emerged from a dedicated research program focused on the exploration of novel 2-benzazepine derivatives.[1][2][3] This technical guide provides an in-depth overview of the discovery and the pivotal synthetic pathway of **Ro 22-3245**, offering detailed experimental protocols and quantitative data to support further research and development in the field of medicinal chemistry and pharmacology. The compound has been a subject of interest due to its distinct pharmacological profile, acting as a GABA-A receptor agonist.[2]

Discovery and Development

The discovery of **Ro 22-3245** was part of a broader investigation into the therapeutic potential of pyrimido[5,4-d][1]benzazepines as anxiolytic agents.[3][4] Researchers at Hoffmann-La Roche systematically synthesized and evaluated a series of these compounds, leading to the identification of **Ro 22-3245** as a promising candidate with a notable pharmacological profile.[2][5] Subsequent studies focused on its metabolism, confirming the structures of its various in vitro and in vivo metabolites.[1][2][5]

Synthetic Pathway of Ro 22-3245

The synthesis of **Ro 22-3245** is a multi-step process commencing from readily available starting materials. The core of the synthesis involves the construction of the tricyclic pyrimido[5,4-d][1]benzazepine ring system. The following sections detail the key steps in the synthesis of **Ro 22-3245** and its precursors.

Synthesis of the Benzazepine-5-one Intermediate

A crucial intermediate in the synthesis of **Ro 22-3245** is the corresponding 2-benzazepine-5-one. The general approach to this class of compounds involves the cyclization of an appropriately substituted aminoketone. While the specific synthesis of the immediate precursor for **Ro 22-3245** is detailed within the broader synthesis of the final compound, the general strategy for forming the benzazepine core is a foundational element of this chemical class.

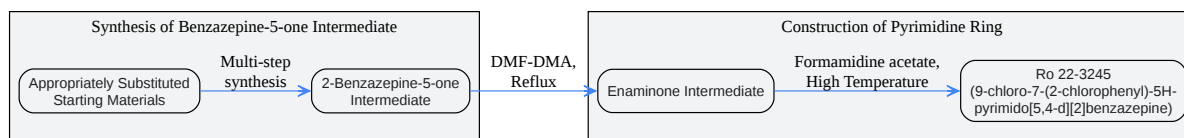
Construction of the Pyrimido[5,4-d][1]benzazepine Ring System

The final key step in the synthesis of **Ro 22-3245** involves the annulation of the pyrimidine ring onto the benzazepine-5-one intermediate. This is typically achieved through condensation with a suitable three-carbon synthon that provides the necessary atoms for the pyrimidine ring.

Experimental Protocol: Synthesis of 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine (**Ro 22-3245**)

A solution of the corresponding 2-benzazepine-5-one is treated with an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent, such as toluene or xylene. The reaction mixture is heated to reflux for several hours to facilitate the formation of an enaminone intermediate. Following the removal of the solvent, the crude enaminone is then reacted with a suitable amidine, such as formamidine acetate, in a high-boiling solvent like ethylene glycol or Dowtherm A. The mixture is heated at an elevated temperature to effect the cyclization and formation of the pyrimidine ring. After cooling, the product is isolated by filtration and purified by recrystallization or chromatography to yield the final compound, **Ro 22-3245**.

Synthesis Pathway Diagram



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Caption: Synthetic pathway of **Ro 22-3245** from a benzazepine-5-one intermediate.

Quantitative Data

The following table summarizes key quantitative data reported for **Ro 22-3245** and related compounds.

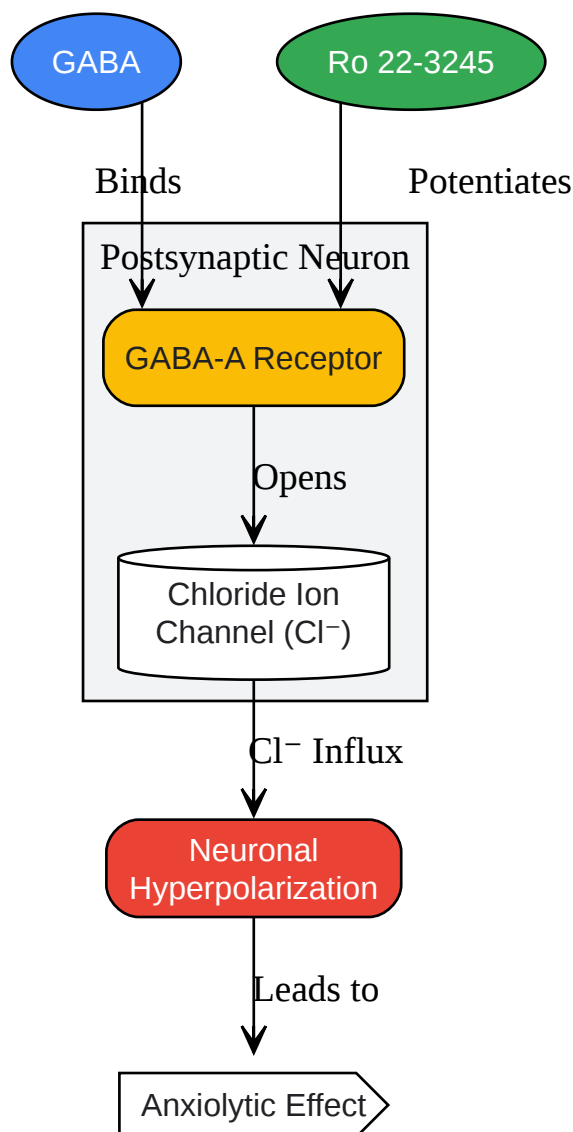
Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Reference
Ro 22-3245	C ₁₈ H ₁₁ Cl ₂ N ₃	368.22	288-290	[6]

Note: Detailed yield and spectroscopic data (NMR, IR, Mass Spectrometry) would be found within the experimental sections of the cited primary literature and are crucial for the unambiguous identification and characterization of the synthesized compounds.

Biological Activity and Signaling Pathway

Ro 22-3245 exerts its anxiolytic effects through its interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[2] As a positive allosteric modulator, it enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the receptor, leading to an increase in chloride ion conductance into the neuron. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, which results in a calming or inhibitory effect on the nervous system.

GABA-A Receptor Signaling Pathway



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Caption: Mechanism of action of **Ro 22-3245** at the GABA-A receptor.

Conclusion

The discovery and synthesis of **Ro 22-3245** represent a significant advancement in the field of anxiolytic drug development. The synthetic route, centered on the construction of the pyrimido[5,4-d][1]benzazepine scaffold, provides a versatile platform for the generation of novel analogs. The detailed understanding of its synthesis and mechanism of action at the GABA-A

receptor continues to be of high value for researchers and scientists in the pursuit of more effective and safer treatments for anxiety disorders. Further exploration of this chemical space may lead to the discovery of new therapeutic agents with improved pharmacological properties.

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